

Discovery and history of Bumetrizole as a UV stabilizer

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An In-depth Technical Guide to Bumetrizole: A Benzotriazole UV Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bumetrizole, known commercially as Tinuvin® 326, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class of compounds. Since its introduction in the mid-1960s, it has been widely utilized as a key additive in various polymeric systems to prevent photodegradation, thereby extending the service life and maintaining the aesthetic and mechanical properties of materials. This technical guide provides a comprehensive overview of the history, chemical synthesis, mechanism of action, and performance characteristics of **Bumetrizole**. Detailed experimental protocols for its incorporation into polymer matrices and for evaluating its efficacy are also presented, adhering to industry standards.

Discovery and History

The development of benzotriazole UV stabilizers (BUVS) dates back to the 1950s, driven by the increasing use of polymers in applications requiring outdoor durability. These materials were susceptible to degradation from solar UV radiation, leading to discoloration, brittleness, and loss of structural integrity.



Bumetrizole, chemically identified as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, emerged as a highly effective solution. It was commercialized by Ciba Specialty Chemicals (now part of BASF) under the trade name Tinuvin® 326. Technical documents suggest its first edition dates to October 1966, placing its development in the mid-1960s.[1] Its low volatility, high resistance to thermal degradation, and strong UV absorption characteristics made it particularly suitable for demanding processing conditions in polymers like polyolefins and polyesters.[2][3]

Physicochemical and UV Absorption Properties

Bumetrizole is a slightly yellow powder or flake with low volatility, making it ideal for high-temperature processing.[1] Its efficacy is rooted in its strong absorption of UV radiation in the most damaging spectral region for most polymers, with minimal absorption in the visible range, thus not imparting significant color to the final product.[2][4]

Data Presentation: Physicochemical and Spectroscopic Properties



| Property | Value | Reference |
|-----------------------------|---|-----------|
| Chemical Name | 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-phenol | [2] |
| CAS Number | 3896-11-5 | [2] |
| Molecular Formula | C17H18CIN3O | [5] |
| Molecular Weight | 315.8 g/mol | [2] |
| Appearance | Slightly yellow powder or flakes | [1] |
| Melting Range | 138-141 °C | [2][3] |
| Flashpoint | 238 °C (DIN 51584) | [2][3] |
| Specific Gravity (20°C) | 1.32 g/cm ³ | [2] |
| UV Absorption Maxima (λmax) | 312 nm and 353 nm (in chloroform) | [2][4] |
| Molar Absorptivity (ε) | 15,600 L·mol ⁻¹ ·cm ⁻¹ (at 353 nm in chloroform) | [2][4] |

Data Presentation: Performance in Polyolefins

Bumetrizole is highly effective in protecting polyolefins such as polypropylene (PP) and polyethylene (PE). It is typically used at concentrations of 0.1% to 0.5%.[2][3] Its use significantly reduces the formation of carbonyl groups—a key indicator of degradation—and helps retain mechanical properties and surface appearance.[6]



| Polymer System | Additive Concentrati on | Test Condition | Performanc e Metric | Result | Reference |
|------------------------|-------------------------------|---------------------------|--------------------------|---|-----------|
| Polypropylen e (PP) | 0.1 - 0.5% | Accelerated Weathering | Carbonyl Index (CI) | Significant reduction in CI increase over time | [6] |
| Polypropylen e (PP) | 0.1 - 0.5% | Accelerated Weathering | Mechanical Property | Retention of tensile strength and elongation | [7] |
| Polyethylene (PE) | 0.1 - 0.4% | Accelerated Weathering | Yellowness Index (YI) | Prevention of yellowing and color change | [7] |
| Polyethylene (PE) | 0.1 - 0.4% | Accelerated Weathering | Gloss Retention | Maintenance of surface gloss | [8] |

Signaling Pathways and Mechanisms Mechanism of UV Stabilization

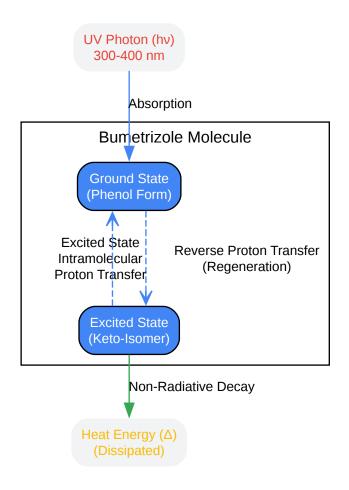
The protective mechanism of **Bumetrizole** is a highly efficient, cyclical photochemical process that occurs at the molecular level. It does not involve the permanent chemical alteration of the stabilizer.

- UV Absorption: The Bumetrizole molecule, in its ground state, absorbs a high-energy UV photon (300-400 nm).
- Excited State and Proton Transfer: This absorption promotes the molecule to an excited electronic state. Almost instantaneously, an intramolecular proton transfer occurs from the phenolic hydroxyl group to one of the nitrogen atoms on the benzotriazole ring. This is a key step, as it forms an unstable keto-type isomer.



- Energy Dissipation: The excited keto-isomer rapidly returns to its ground state through non-radiative decay, dissipating the absorbed UV energy as harmless thermal energy (heat).
- Reverse Proton Transfer: Following the energy dissipation, a reverse proton transfer occurs, regenerating the original phenolic structure. The molecule is now ready to absorb another UV photon.

This entire cycle occurs within picoseconds, allowing a single molecule of **Bumetrizole** to dissipate the energy of thousands of photons without being consumed, providing long-term protection to the polymer matrix.[9]



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Caption: Mechanism of UV energy dissipation by **Bumetrizole**.

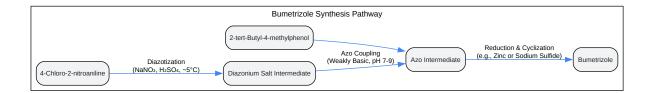
Experimental Protocols

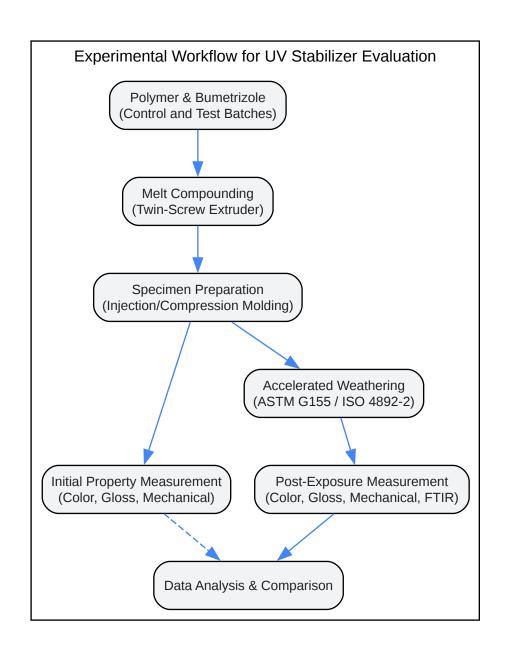


Synthesis of Bumetrizole

The synthesis of **Bumetrizole** is a multi-step process involving diazotization, coupling, and reduction.[9]







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